2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination and Methylation: The indole core is then chlorinated and methylated at specific positions using reagents like thionyl chloride and methyl iodide, respectively.
Introduction of the Ethanamine Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted indole derivatives .
Scientific Research Applications
2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethan-1-amine: Lacks the chloro and methyl substitutions, which may result in different biological activities.
6-chloro-1H-indole-3-ethanamine: Similar structure but without the methyl group, potentially altering its chemical properties.
2-methyl-1H-indole-3-ethanamine: Lacks the chloro group, which can affect its reactivity and biological effects.
Uniqueness
The presence of both chloro and methyl groups in 2-(6-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine makes it unique, as these substitutions can significantly influence its chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 |
InChI Key |
MWCYFKKXSGMXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN |
Origin of Product |
United States |
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